molecular formula C18H16ClFN2O2S B2730552 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one CAS No. 851802-93-2

1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one

Cat. No.: B2730552
CAS No.: 851802-93-2
M. Wt: 378.85
InChI Key: HAGORSZUYQRPDZ-UHFFFAOYSA-N
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Description

1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring is formed through a cyclization reaction.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction.

    Attachment of the Chlorofluorophenyl Group: This step involves the use of a chlorofluorophenyl derivative, which is attached through a coupling reaction.

    Sulfur Methylation: The final step involves the methylation of the sulfur atom to complete the synthesis.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenoxy group or to alter the imidazole ring.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or defluorinated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chloro-6-fluorophenylacetic acid
  • (2-Chloro-6-fluorophenyl)(1-pyrrolidinyl)acetonitrile

Comparison: 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one is unique due to its combination of functional groups and the presence of both sulfur and fluorine atoms

Biological Activity

The compound 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining an imidazole ring with a phenoxy group and a chloro-fluorophenyl moiety. Its molecular formula is C16H16ClFN2O2SC_{16}H_{16}ClFN_2O_2S, and it possesses notable physicochemical properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific protein kinases, which play critical roles in cell signaling pathways related to proliferation and survival. The presence of the imidazole ring is significant, as imidazole derivatives are known for their diverse pharmacological profiles.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related imidazole derivatives have shown effectiveness against various strains of fungi and bacteria. A notable example includes the antifungal activity against Candida albicans, where derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antifungal agents like fluconazole .

Antitumor Activity

Imidazole derivatives have been extensively studied for their anticancer properties. The compound's structural features suggest potential efficacy in inhibiting tumor growth by targeting cancer cell signaling pathways. For example, certain imidazole-based compounds have been shown to induce apoptosis in cancer cells through the modulation of key regulatory proteins involved in cell cycle progression .

Case Studies

StudyFocusFindings
Antifungal Activity Study Evaluated the antifungal effects of imidazole derivativesShowed significant activity against Candida species with MIC values lower than fluconazole .
Antitumor Mechanism Research Investigated the cytotoxic effects on cancer cell linesInduced apoptosis in leukemia cells with IC50 values indicating strong activity .
Protein Kinase Inhibition Assessed the inhibition of protein kinases by related compoundsDemonstrated effective binding to kinase active sites, blocking phosphorylation processes essential for tumor growth .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of this compound. Variations in substituents on the imidazole ring or phenoxy group can significantly influence activity profiles. For instance, modifications leading to increased lipophilicity have been correlated with enhanced cellular uptake and improved therapeutic outcomes.

Properties

IUPAC Name

1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2S/c19-15-7-4-8-16(20)14(15)12-25-18-21-9-10-22(18)17(23)11-24-13-5-2-1-3-6-13/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGORSZUYQRPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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